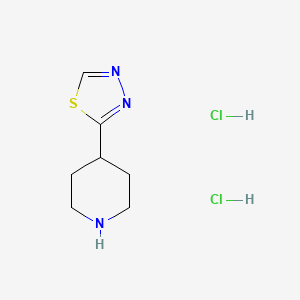

2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride

Übersicht

Beschreibung

2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperidine ring fused with a thiadiazole ring, and it is commonly used in various scientific research applications due to its unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which is then further processed to obtain the dihydrochloride salt. The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential

2-Piperidin-4-yl-1,3,4-thiadiazole; dihydrochloride is being investigated as a lead compound in drug discovery, particularly for its potential in treating neurological disorders. Its structure allows for modifications that can enhance drug efficacy and specificity against targets involved in these conditions .

Anticonvulsant Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticonvulsant properties. For example, certain thiazole-integrated compounds have shown effective protection against seizures in animal models, indicating their potential as anticonvulsants .

Anti-Alzheimer Activity

Recent studies have highlighted the compound's potential as an anti-Alzheimer agent. Compounds containing the 1,3,4-thiadiazole moiety have demonstrated remarkable acetylcholinesterase inhibitory activity, surpassing the efficacy of standard drugs like donepezil .

| Application | Effectiveness/Notes |

|---|---|

| Neurological Disorders | Potential lead compound for drug development |

| Anticonvulsant | Significant activity in animal models |

| Anti-Alzheimer | Superior acetylcholinesterase inhibition compared to donepezil |

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibition mechanisms and receptor binding interactions. This research provides insights into cellular pathways and potential therapeutic targets for various diseases .

Cancer Research

Thiadiazole derivatives have shown cytotoxic properties against various cancer cell lines. Studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, compounds have been reported to inhibit growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with low IC50 values .

Agricultural Chemistry

Development of Agrochemicals

The compound is also explored for its applications in agricultural chemistry, particularly in developing fungicides. These fungicides help protect crops from fungal infections, thereby improving agricultural yields .

Material Science

Polymer Formulations

In material science, 2-Piperidin-4-yl-1,3,4-thiadiazole; dihydrochloride can be incorporated into polymer formulations to enhance properties such as flexibility and durability. This application is crucial for producing advanced materials used in various industries .

Analytical Chemistry

Detection Methods

The compound is employed in analytical chemistry for developing methods to detect specific biomolecules. This capability aids in diagnostics and environmental monitoring by providing accurate measurements of target substances .

Case Studies and Research Findings

Several studies have documented the effectiveness of thiadiazole derivatives:

- Cytotoxicity Against Cancer Cells: A review compiled data showing IC50 values ranging from 0.74 to 10.0 μg/mL against multiple cancer cell lines including HCT116 and MCF-7 .

- Antimicrobial Activity: Compounds derived from thiadiazole moieties exhibited significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans, demonstrating their potential as antimicrobial agents .

- Pharmacological Reviews: Comprehensive reviews have summarized the bioactivity of various thiadiazole derivatives across different studies, reinforcing their therapeutic potential across multiple medical fields .

Wirkmechanismus

The mechanism of action of 2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The compound can also induce apoptosis and cell cycle arrest in cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride can be compared with other similar compounds such as:

Piperidine derivatives: These compounds also contain a piperidine ring and exhibit various biological activities.

Thiadiazole derivatives: These compounds have a thiadiazole ring and are known for their antimicrobial and anticancer properties.

Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer activities.

The uniqueness of this compound lies in its combined piperidine and thiadiazole rings, which confer distinct chemical and biological properties .

Biologische Aktivität

2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Structure and Synthesis

The structure of 2-Piperidin-4-yl-1,3,4-thiadiazole consists of a thiadiazole ring substituted with a piperidine moiety. This structural configuration enhances its interaction with biological targets. The synthesis typically involves the condensation of piperidine with thiocarbohydrazide followed by cyclization to form the thiadiazole ring.

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties primarily through the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the piperidine group enhances membrane permeability, facilitating better drug delivery into bacterial cells.

- Minimum Inhibitory Concentration (MIC) : Studies demonstrate that this compound has significant activity against various pathogens. For instance:

- Biofilm Inhibition : The compound also shows potential in inhibiting biofilm formation in Staphylococcus epidermidis, making it a candidate for treating chronic infections associated with biofilms .

Anticancer Activity

- Cell Line Studies : In vitro studies reveal that 2-Piperidin-4-yl-1,3,4-thiadiazole exhibits cytotoxic effects against various cancer cell lines:

- Molecular Docking Studies : Molecular dynamics simulations indicate that the compound interacts effectively with proteins involved in cancer cell proliferation through hydrophobic contacts and hydrogen bonding .

Comparative Biological Activity Table

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various thiadiazole derivatives including 2-Piperidin-4-yl-1,3,4-thiadiazole against Gram-positive and Gram-negative bacteria. The results indicated superior activity compared to conventional antibiotics, suggesting potential for development into new therapeutic agents .

- Anticancer Potential : Research on the anticancer properties showed that modifications on the thiadiazole ring significantly influenced cytotoxicity against cancer cells. The introduction of electron-donating groups was found to enhance activity significantly .

Eigenschaften

IUPAC Name |

2-piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.2ClH/c1-3-8-4-2-6(1)7-10-9-5-11-7;;/h5-6,8H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOCJUCLHLHCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=CS2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416233-61-7 | |

| Record name | 4-(1,3,4-thiadiazol-2-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.